ent-Ivabradine Hydrochloride

Description

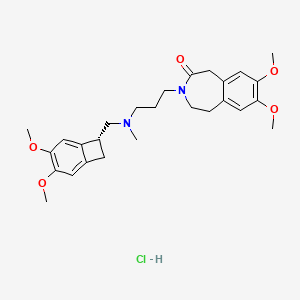

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-68-7 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chiral Synthesis of ent-Ivabradine Hydrochloride: An In-depth Technical Guide

Abstract

Ivabradine, a heart rate-lowering agent, is prescribed for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. Its therapeutic activity resides exclusively in the (S)-enantiomer, known as ent-Ivabradine. Consequently, the development of efficient and stereoselective synthetic routes to access the enantiopure form is of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of ent-Ivabradine Hydrochloride. We will delve into the retrosynthetic analysis, explore various methodologies for the preparation of the key chiral intermediate, discuss the synthesis of the benzazepinone fragment, and detail the final coupling and salt formation steps. Throughout this guide, we will emphasize the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of different synthetic approaches, including considerations of process efficiency and green chemistry metrics. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the stereoselective synthesis of this important pharmaceutical agent.

Introduction: The Significance of Chirality in Ivabradine

Ivabradine acts by selectively and specifically inhibiting the cardiac pacemaker If current, which controls the spontaneous diastolic depolarization in the sinoatrial node and regulates heart rate. The pharmacological activity of Ivabradine is stereospecific, with the (S)-enantiomer (ent-Ivabradine) being the active pharmaceutical ingredient (API). The (R)-enantiomer is essentially inactive. Therefore, to ensure therapeutic efficacy and meet regulatory requirements, the synthesis of Ivabradine must be highly enantioselective, producing the (S)-enantiomer with excellent chiral purity. This necessity drives the exploration of various chiral synthesis strategies, ranging from classical resolution to modern biocatalytic methods.

Retrosynthetic Analysis: Deconstructing Ivabradine

A logical retrosynthetic analysis of the this compound structure reveals two primary building blocks: the chiral amine fragment, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (1) , and the benzazepinone moiety, 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (2) . The final molecule is assembled through the alkylation of the benzazepinone with an activated form of the chiral amine, followed by reduction and salt formation.

Figure 1: Retrosynthetic analysis of this compound.

This disconnection highlights the central challenge of the synthesis: the stereocontrolled preparation of the chiral amine 1 . The following sections will explore the primary strategies to achieve this.

Synthesis of the Chiral Amine Intermediate (1)

The synthesis of enantiomerically pure (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is the cornerstone of an efficient ent-Ivabradine synthesis. Two main strategies have been successfully employed: classical diastereomeric resolution and enzymatic kinetic resolution.

Classical Diastereomeric Resolution

This well-established method involves the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Causality of Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Common choices include mandelic acid, tartaric acid, and camphorsulfonic acid. The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. Mandelic acid is frequently cited in the literature for the resolution of Ivabradine intermediates, suggesting it provides a good balance of cost, availability, and efficiency.[1]

-

Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent system is chosen through screening to maximize the recovery of the desired diastereomer in high purity. Mixtures of alcohols (like ethanol) and esters (like ethyl acetate or isopropyl acetate) are commonly used to fine-tune the solubility.[2]

Figure 2: Workflow for classical diastereomeric resolution.

Detailed Protocol: Resolution with (R)-Mandelic Acid

-

Salt Formation: Dissolve racemic 4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane in a suitable solvent mixture (e.g., ethanol/isopropyl acetate). Add a solution of (R)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.

-

Crystallization: Heat the mixture to reflux to ensure complete dissolution, then slowly cool to room temperature with gentle stirring to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

-

Isolation: Filter the crystalline solid and wash with a small amount of the cold solvent mixture. The resulting solid is the (S)-amine-(R)-mandelic acid salt.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 2N NaOH) until the pH is basic (pH > 10) to liberate the free amine.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine 1 .

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable chiral HPLC method.

Enzymatic Kinetic Resolution

A greener and more elegant approach to obtaining the chiral amine is through enzymatic kinetic resolution (EKR). This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the acylated product from the unreacted enantiomer. For the synthesis of ent-Ivabradine, the resolution of the alcohol precursor, (4,5-dimethoxybenzocyclobutan-1-yl)methanol, is a particularly effective strategy.[3]

Causality of Experimental Choices:

-

Enzyme Selection: Lipases are commonly used due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B) are frequently reported to be effective for the resolution of secondary alcohols.[3] The choice of enzyme is critical as it determines which enantiomer reacts faster and the degree of enantioselectivity (E-value).

-

Acyl Donor: The acyl donor (e.g., vinyl acetate, isopropenyl acetate) is chosen to be an efficient acylating agent and to produce a byproduct (acetaldehyde or acetone, respectively) that does not interfere with the reaction. Vinyl esters are often preferred as the reaction is essentially irreversible.

-

Solvent: The reaction is typically carried out in a non-polar organic solvent (e.g., hexane, methyl tert-butyl ether (MTBE)) to maintain the enzyme's activity.

Figure 3: Workflow for enzymatic kinetic resolution of the alcohol precursor.

Detailed Protocol: Lipase-Catalyzed Resolution of (4,5-dimethoxybenzocyclobutan-1-yl)methanol

-

Enzymatic Acylation: To a solution of racemic (4,5-dimethoxybenzocyclobutan-1-yl)methanol in MTBE, add vinyl acetate (as the acyl donor) and an immobilized lipase (e.g., Pseudomonas cepacia lipase).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial as over-reaction will decrease the enantiomeric excess of the remaining alcohol.

-

Separation: Once the target conversion is achieved, filter off the enzyme. The filtrate contains a mixture of the unreacted (S)-alcohol and the (R)-acetate. Separate these two compounds by column chromatography.

-

Conversion to Amine: The enantiopure (S)-alcohol can then be converted to the desired (S)-amine 1 through a two-step process: a. Mesylation/Tosylation: Activate the alcohol by converting it to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. b. Amination: Displace the leaving group with methylamine in a suitable solvent to yield the final chiral amine 1 .

Comparative Analysis of Chiral Synthesis Strategies

| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |

| Principle | Separation of diastereomers | Enantioselective enzymatic reaction |

| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 50% |

| Enantiomeric Purity | Generally high, but may require multiple recrystallizations | Can be very high (>99% e.e.) with optimal enzyme and conditions[3] |

| Process Conditions | Can involve heating and use of various organic solvents | Mild conditions (often room temperature) |

| Green Chemistry | Generates significant solvent waste; uses stoichiometric chiral auxiliary | Biocatalyst is recyclable; milder conditions; often uses less hazardous solvents |

| Scalability | Well-established for large-scale production | Readily scalable, especially with immobilized enzymes |

Synthesis of the Benzazepinone Fragment (2)

The synthesis of the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one fragment is typically achieved through a cyclization reaction. One common approach involves a reaction that resembles a Pictet-Spengler type cyclization.[4]

Causality of Experimental Choices:

-

Starting Material: A common starting material is N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. The dimethoxyacetal group serves as a masked aldehyde, which is revealed under acidic conditions to participate in the cyclization.

-

Cyclization Conditions: The cyclization is typically carried out in a strong acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid or sulfuric acid.[4] The acid serves to both deprotect the acetal and catalyze the electrophilic aromatic substitution reaction that forms the seven-membered ring.

Detailed Protocol: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

-

Cyclization: Charge a reactor with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide and a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 17 hours) until the reaction is complete, as monitored by HPLC.

-

Precipitation and Isolation: Quench the reaction by pouring the mixture onto crushed ice. The product precipitates as a solid.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate is often a dihydro-benzazepinone, which will be reduced in a later step.

Fragment Coupling and Final Synthetic Steps

The final stages of the ent-Ivabradine synthesis involve coupling the two key fragments, followed by reduction and salt formation.

Coupling of the Fragments

The coupling is an N-alkylation reaction where the nitrogen of the benzazepinone ring acts as a nucleophile, displacing a leaving group on a propyl chain attached to the chiral amine. A common strategy is to first prepare an activated benzazepinone intermediate.

Detailed Protocol: Coupling and Hydrogenation

-

Activation of Benzazepinone: React 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a 1-bromo-3-chloropropane or a similar reagent in the presence of a base to form 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate can be converted to the more reactive iodopropyl derivative in situ using sodium iodide.

-

Coupling Reaction: React the activated benzazepinone with the enantiopure (S)-amine 1 in a suitable solvent (e.g., methyl ethyl ketone) in the presence of a base (e.g., potassium carbonate) at elevated temperature to form dehydroivabradine.[5]

-

Catalytic Hydrogenation: The dehydroivabradine intermediate contains an unsaturated double bond within the benzazepinone ring system. This double bond is reduced by catalytic hydrogenation. Dissolve the dehydroivabradine in a suitable solvent like methanol or acetic acid and hydrogenate under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst.[5][6]

-

Salt Formation: After filtration of the catalyst, the resulting ent-Ivabradine free base is dissolved in a suitable solvent (e.g., acetonitrile or acetone). A solution of hydrogen chloride in an alcohol (e.g., isopropanol) is then added to precipitate ent-Ivabradine as its hydrochloride salt.[7]

-

Final Crystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system to achieve the desired polymorphic form and high purity.

Process Validation and Impurity Control

A robust and reliable synthesis requires a thorough understanding and control of potential impurities. The main impurities in the synthesis of Ivabradine can arise from starting materials, side reactions, or degradation.[8][9]

-

Chiral Impurity: The most critical impurity is the unwanted (R)-enantiomer of Ivabradine. Its presence must be strictly controlled and monitored by a validated chiral HPLC method.[10][11]

-

Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from side reactions. For example, over-alkylation or incomplete hydrogenation can lead to impurities.

-

Degradation Products: Ivabradine can degrade under stress conditions (acidic, basic, oxidative, photolytic) to form various degradation products.[12]

Self-Validating System: Each protocol should include in-process controls (IPCs) to ensure the reaction is proceeding as expected and to control the formation of impurities. This includes:

-

Reaction Monitoring: Using techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product.

-

Purity Checks: After isolation of each intermediate, its purity should be assessed by HPLC. The enantiomeric excess of the chiral amine must be determined using a validated chiral HPLC method.

-

Final API Specification: The final this compound must meet stringent specifications for purity, including limits for chiral and process-related impurities, residual solvents, and heavy metals.

Conclusion

The chiral synthesis of this compound is a multi-step process where the control of stereochemistry is of utmost importance. While classical diastereomeric resolution provides a robust and scalable method for obtaining the key chiral amine intermediate, enzymatic kinetic resolution offers a greener and more elegant alternative with the potential for high enantioselectivity under mild conditions. The choice of strategy in an industrial setting will depend on a variety of factors, including cost of goods, process efficiency, environmental impact, and robustness of the process. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and stringent in-process controls are all essential for the successful and efficient production of this important therapeutic agent.

References

-

AKJournals. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.

- Google Patents. (n.d.). CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.

-

National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Retrieved from [Link]

- Google Patents. (n.d.). EP2097383B1 - Process for preparation of ivabradine hydrochloride.

- Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.

-

PubMed. (2020, January 5). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Retrieved from [Link]

-

IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

ResearchGate. (2014, August 5). (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthetic Route to (1S)-4,5-Dimethoxy-1-[(methylamino)methyl] Benzocyclobutane, a Key Intermediate of Ivabradine. Retrieved from [Link]

- Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- Google Patents. (n.d.). EP2460797A2 - Process for preparation of ivabradine hydrochloride.

-

PubMed. (2015, January). Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]

-

European Medicines Agency (EMA). (2016, September 15). Ivabradine JensonR. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (2025, February 18). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane.

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Retrieved from [Link]

-

PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1. Retrieved from [Link]

- Google Patents. (n.d.). EP0000518A1 - Process for the chemical resolution of racemic mandelic acid.

-

National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]

-

Consensus. (n.d.). Method for synthesizing (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, May 4). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Retrieved from [Link]

-

SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride.

-

ResearchGate. (2013, March 25). (10) Patent No. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]

Sources

- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 5. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 6. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 7. EP2460797A2 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 8. akjournals.com [akjournals.com]

- 9. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profile of ent-Ivabradine Hydrochloride

The following technical guide details the pharmacological profile of ent-Ivabradine Hydrochloride, synthesized for researchers and drug development professionals.

Molecule ID: ent-Ivabradine (S-16260) | Stereochemistry: (R)-Enantiomer | Class: HCN Channel Blocker (Distomer/Impurity)[1]

Executive Summary

This compound (CAS: 167072-91-5), also known experimentally as S-16260 , is the (R)-enantiomer of the clinically approved bradycardic agent Ivabradine (S-16257).[1] Unlike many chiral distomers which are pharmacologically inert, ent-Ivabradine exhibits a paradoxical equipotency to the eutomer in blocking the primary target—Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1]

However, its utility as a therapeutic is limited by a reduced selectivity window . While the (S)-enantiomer (Ivabradine) is highly specific for the

Chemical Identity & Stereochemistry

Ivabradine possesses a single chiral center located at the benzazepinone ring. The marketed API is the pure (S)-enantiomer.[1]

| Property | Ivabradine (Eutomer) | ent-Ivabradine (Distomer) |

| Code Name | S-16257 | S-16260 |

| Configuration | (S)-configuration | (R)-configuration |

| CAS Number | 148849-67-6 (HCl) | 167072-91-5 (HCl) |

| Role | Clinical API (Corlanor/Procoralan) | Chiral Impurity / Research Tool |

| Bioconversion | None observed in vivo | None observed in vivo |

Structural Visualization

The following diagram illustrates the stereochemical relationship and the critical benzazepine moiety responsible for channel interaction.

Caption: Stereochemical comparison of Ivabradine enantiomers. Despite the chiral inversion, both isomers retain the capacity to bind the HCN pore.

Pharmacodynamics: The Equipotency Paradox

The defining characteristic of ent-Ivabradine is its ability to block the cardiac pacemaker current (

Mechanism of Action[2][3][4]

-

Target: HCN4 (primary SA node isoform), HCN1, HCN2.

-

Binding Site: Intracellular pore vestibule, below the selectivity filter.

-

State Dependence: Open-channel blocker.[1][2] Access to the binding site requires channel opening (hyperpolarization).

-

Current Blockade: Use-dependent block of

.

Comparative Potency Data

Data derived from patch-clamp studies on isolated sinoatrial node (SAN) cells and heterologous expression systems:

| Parameter | (S)-Ivabradine | ent-Ivabradine (S-16260) | Interpretation |

| ~2.0 - 2.5 | ~2.0 - 2.8 | Equipotent. The chiral center does not dictate primary efficacy.[1] | |

| Bradycardic Effect | High | High | Both reduce spontaneous firing rate in isolated SAN.[1] |

| ~30 | ~30 | Non-stereoselective. Both block Nav1.5 at high concentrations.[1] | |

| Moderate | High | ent-Ivabradine shows reduced selectivity (see Safety).[1] |

Safety Pharmacology: The Selectivity Divergence

While the primary efficacy (

hERG Channel ( ) Interaction[3][5]

-

(S)-Ivabradine: Blocks hERG with an

of ~2-3 -

ent-Ivabradine: Exhibits a reduced selectivity ratio for HCN vs. hERG.[1] Early structure-activity relationship (SAR) studies indicated that the (R)-enantiomer contributes more significantly to action potential duration (APD) prolongation in non-nodal tissue, posing a higher theoretical risk of QT prolongation.

Sodium Channel (Nav1.5) Interaction

Contrary to the potassium channels, the blockade of the cardiac sodium channel (

-

Both enantiomers function as Class Ib-like antiarrhythmics at supratherapeutic concentrations (>10

M).[1] -

They reduce

(upstroke velocity) in a frequency-dependent manner.[1][4] -

Clinical Implication: The presence of ent-Ivabradine as an impurity would additively contribute to conduction slowing without providing additional therapeutic benefit over the (S)-enantiomer.[1]

Experimental Protocols

For researchers utilizing ent-Ivabradine as a control or probe, the following protocols ensure rigorous data generation.

Protocol A: Isolation of Current (Patch-Clamp)

Objective: Verify equipotency of ent-Ivabradine vs. (S)-Ivabradine.

-

Cell System: Rabbit Sinoatrial Node (SAN) cells or HEK293 cells stably expressing mHCN4.[1]

-

Solutions:

-

Voltage Protocol:

-

Drug Application:

-

Analysis: Fit fractional block to the Hill equation. Expect

M.[1][5][6]

Protocol B: Chiral Purity Analysis

Objective: Quantify ent-Ivabradine (Impurity) in an Ivabradine sample.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).[1]

-

Detection: UV at 286 nm.[1]

-

Resolution: (S)-Ivabradine typically elutes first; ent-Ivabradine (R) elutes second (confirm with specific column certificate).

Mechanism of Action Visualization

The following diagram details the "Selectivity Filter" concept, illustrating why ent-Ivabradine is excluded from clinical use despite its potency.

Caption: Mechanistic divergence. While both enantiomers block HCN equally, the (R)-enantiomer binds hERG more avidly, narrowing the therapeutic index.

References

-

Pérez, O., et al. (1995).[5] "Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations."[1][5][3][4][7] British Journal of Pharmacology, 115(5), 787-794.[7]

-

Key Finding: Establishes equipotency of S-16260 (ent-Ivabradine) and S-16257 (Ivabradine) on heart rate and non-stereoselective block of sodium channels.[1]

-

-

Bois, P., et al. (1996).[5] "Mode of action of bradycardic agent, S 16257, on ionic currents of rabbit sinoatrial node cells." British Journal of Pharmacology, 117(6), 1051-1059.

- Key Finding: Characterizes the specific blockade mechanism of the S-enantiomer, serving as the baseline for compar

-

Melgari, D., et al. (2015).[5] "hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine."[5] Journal of the American Heart Association, 4(4), e001813.

- Key Finding: Defines the hERG liability of Ivabradine, which is exacerb

-

Haechl, N., et al. (2019).[5] "Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels." Cellular Physiology and Biochemistry, 53(1), 36-48.

-

European Medicines Agency (EMA). (2005).[1][5] "Scientific Discussion: Procoralan (Ivabradine)."

- Key Finding: Confirms lack of in vivo bioconversion and regul

Sources

- 1. C27H37ClN2O5 | C27H37ClN2O5 | CID 22034064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the two enantiomers, S-16257-2 and S-16260-2, of a new bradycardic agent on guinea-pig isolated cardiac preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

In vitro characterization of ent-Ivabradine Hydrochloride

An In-Depth Technical Guide for the In Vitro Characterization of ent-Ivabradine Hydrochloride

Abstract

Ivabradine, as its S-enantiomer, is a well-established heart rate-lowering agent used in the treatment of chronic heart failure and stable angina.[1][2] Its therapeutic effect is derived from the specific inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker If current.[3][4][5] As with any chiral therapeutic agent, a comprehensive understanding of the pharmacological and toxicological profile of its corresponding enantiomer, ent-Ivabradine (the R-enantiomer), is a critical component of drug development and safety assessment. This guide provides a detailed framework for the in vitro characterization of this compound, outlining the essential experimental workflows from initial physicochemical analysis to detailed pharmacological and safety profiling. The objective is to equip researchers and drug development professionals with the rationale and methodologies required to build a robust data package for this molecule.

Introduction: The Rationale for Characterizing the Enantiomer

Chirality is a fundamental principle in pharmacology. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Ivabradine acts by selectively blocking the If current in the sinoatrial node, which slows diastolic depolarization and consequently reduces heart rate without affecting myocardial contractility or ventricular repolarization.[2][5][6] The marketed drug is the hydrochloride salt of the S-enantiomer. Therefore, the characterization of ent-Ivabradine (R-enantiomer) is imperative for several reasons:

-

Impurity Profiling: To assess the potential impact of its presence as a manufacturing impurity in the active pharmaceutical ingredient (API).

-

Metabolic Profiling: To determine if in vivo metabolism could lead to the formation of ent-Ivabradine.

-

Comprehensive Safety Assessment: To uncover any unique off-target activities or toxicities associated with the R-enantiomer that are not present with the S-enantiomer.

-

Mechanism of Action Insight: To understand the stereospecific requirements for binding and inhibition of the HCN channel.

This guide details a logical, multi-tiered approach to generate a comprehensive in vitro profile of this compound.

Caption: High-level workflow for the in vitro characterization of ent-Ivabradine.

Physicochemical and Analytical Characterization

Before commencing biological assays, it is crucial to unequivocally confirm the identity, purity, and stability of the this compound test article. This ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradants.

Identity and Purity Assessment

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of this analysis. The goal is to separate ent-Ivabradine from its S-enantiomer and any other potential impurities.

Table 1: Example RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., cellulose-based) | Essential for separating the R- and S-enantiomers. |

| Mobile Phase | Isocratic or gradient mixture of a buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile/methanol).[7] | Optimized to achieve baseline separation of enantiomers and impurities. |

| Flow Rate | ~1.0 mL/min[7][8] | Standard flow rate for analytical HPLC, balances resolution and run time. |

| Detection Wavelength | ~287 nm[7][9] | Corresponds to a UV absorbance maximum for the Ivabradine molecule, ensuring high sensitivity. |

| Column Temperature | 30-35 °C[8][10] | Controlled temperature ensures run-to-run reproducibility of retention times. |

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, the ent-Ivabradine sample should be subjected to stress conditions as per ICH Q1A(R2) guidelines. This involves exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[7][9] The HPLC method must be able to resolve the intact ent-Ivabradine peak from all degradation products formed.[9]

Experimental Protocol: Forced Degradation

-

Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours. Neutralize before injection.[11]

-

Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours. Neutralize before injection.[11]

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Expose solid drug powder to 80°C for 48 hours.[12]

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light as per ICH guidelines.

-

Analysis: Analyze all samples by the developed RP-HPLC method, including a non-degraded control. The peak purity of ent-Ivabradine should be assessed using a photodiode array (PDA) detector.

Pharmacological Characterization: Target Engagement and Selectivity

This phase aims to answer the primary question: Does ent-Ivabradine interact with the HCN channel, and if so, how does its potency compare to the S-enantiomer?

Primary Target Engagement: HCN Channel Inhibition

The definitive method for assessing HCN channel activity is patch-clamp electrophysiology. This technique provides a direct measure of the ion current (If or Ih) flowing through the channels in response to voltage changes. Automated patch-clamp systems are ideal for generating concentration-response curves efficiently.

Caption: ent-Ivabradine's putative mechanism of action on the HCN channel.

Rationale for Isoform Selection: HCN4 is the predominant isoform in the sinoatrial node, making it the primary target for assessing cardiac effects.[6] HCN1 and HCN2 are highly expressed in the nervous system and have been implicated in pain signaling.[13] Testing against these isoforms provides a preliminary assessment of potential CNS-related activity and selectivity.

Experimental Protocol: Automated Patch-Clamp for HCN4

-

Cell Line: Use a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human HCN4 channels.

-

Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-clamp system according to the manufacturer's instructions.

-

Solutions:

-

Internal Solution (in pipette): Typically contains high K⁺ to mimic intracellular conditions.

-

External Solution: A physiological salt solution (e.g., Tyrode's solution).

-

-

Compound Preparation: Prepare a concentration range of this compound (e.g., 0.01 µM to 100 µM) and the reference compound, (S)-Ivabradine Hydrochloride.

-

Voltage Protocol:

-

Hold the cell membrane at a depolarized potential (e.g., -30 mV) where channels are closed.

-

Apply a hyperpolarizing step (e.g., to -120 mV for 2-4 seconds) to activate the HCN channels and elicit the Ih current.[14]

-

Return to a depolarized potential to measure the tail current.

-

-

Data Acquisition: Record baseline currents, then apply increasing concentrations of the test compound and record the resulting inhibition of the Ih current.

-

Data Analysis: For each concentration, calculate the percentage of current inhibition. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Expected Outcome for HCN Channel Profiling

| Compound | HCN4 IC₅₀ (µM) | HCN1 IC₅₀ (µM) | HCN2 IC₅₀ (µM) | Interpretation |

| (S)-Ivabradine HCl (Ref.) | ~2-3 | Data | Data | Benchmark for on-target potency. |

| ent-Ivabradine HCl | Experimental | Experimental | Experimental | If IC₅₀ is significantly > (S)-Ivabradine, it is a less potent enantiomer. Similar potency would suggest a lack of stereospecificity. |

Off-Target Selectivity Screening

A key aspect of characterization is to determine if ent-Ivabradine has affinity for other biologically relevant targets. This is typically performed by screening against a broad panel of receptors, transporters, and enzymes at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant further investigation with a full concentration-response curve.

More importantly, for a cardiovascular drug, is a focused screen against other critical cardiac ion channels. This is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which aims to improve cardiac safety prediction.[15][16]

Table 3: Core Cardiac Ion Channel Safety Panel

| Ion Channel | Role in Cardiac Action Potential | Rationale for Testing |

| hERG (Kv11.1) | Rapid delayed rectifier K⁺ current (IKr); critical for repolarization. | Inhibition is a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP).[17] A critical safety checkpoint. |

| Nav1.5 (peak) | Na⁺ current (INa); responsible for the rapid depolarization (Phase 0). | Blockade can affect cardiac conduction. |

| Cav1.2 | L-type Ca²⁺ current (ICa,L); contributes to the plateau phase (Phase 2). | Blockade can affect myocardial contractility. |

In Vitro Safety and ADME Profiling

This phase assesses the intrinsic safety and metabolic properties of ent-Ivabradine.

In Vitro Myocardial Contractility

While (S)-Ivabradine is known to have no negative inotropic effect, this must be confirmed for the enantiomer.[18] An assay using isolated human atrial tissue can provide this data.

Experimental Protocol: Human Atrial Trabeculae Contractility

-

Tissue Source: Obtain human right atrial appendages from patients undergoing cardiac surgery (with ethical approval and consent).

-

Preparation: Dissect small, uniform muscle strips (trabeculae) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Stimulation: Electrically stimulate the tissue at a physiological frequency (e.g., 1 Hz).

-

Measurement: Record the isometric force of contraction using a force transducer.

-

Protocol: After a stabilization period, record baseline contractility. Then, add cumulative concentrations of ent-Ivabradine and record the effect on the force of contraction.[19]

-

Analysis: Compare the force of contraction at each concentration to the baseline to determine if there is a positive, negative, or neutral inotropic effect.

Metabolic Stability

This assay predicts the rate at which ent-Ivabradine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

-

System: Use pooled human liver microsomes (and optionally, rat liver microsomes for species comparison).

-

Reaction Mixture: Incubate ent-Ivabradine (e.g., at 1 µM) with microsomes in a phosphate buffer containing the essential cofactor NADPH to initiate the metabolic reaction.

-

Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Processing: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins.

-

Quantification: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of ent-Ivabradine at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

(S)-Ivabradine is extensively metabolized by CYP3A4.[6] It is crucial to determine if ent-Ivabradine inhibits this or other major CYP isoforms, as this could lead to drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

-

System: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

-

Assay Principle: Incubate the specific CYP enzyme with a fluorescent probe substrate that generates a fluorescent product upon metabolism.

-

Protocol: Run the reaction in the absence and presence of multiple concentrations of ent-Ivabradine.

-

Measurement: Measure the fluorescence of the product using a plate reader.

-

Analysis: A decrease in fluorescence in the presence of ent-Ivabradine indicates inhibition. Calculate the IC₅₀ for any inhibited isoforms.

Data Synthesis and Interpretation

The final step is to consolidate all generated data into a comprehensive summary that directly compares the profile of ent-Ivabradine to its therapeutically active S-enantiomer.

Table 4: Comprehensive In Vitro Profile Summary

| Assay Parameter | (S)-Ivabradine HCl (Reference) | ent-Ivabradine HCl (Experimental) |

| Purity (HPLC) | >99.5% | Reported Value |

| HCN4 IC₅₀ (µM) | ~2-3 | Reported Value |

| hERG IC₅₀ (µM) | >30 (example value) | Reported Value |

| Nav1.5 IC₅₀ (µM) | >30 (example value) | Reported Value |

| Cav1.2 IC₅₀ (µM) | >30 (example value) | Reported Value |

| Human Myocardial Contractility | No negative inotropic effect | Reported Effect |

| Human Liver Microsome t₁/₂ (min) | Literature Value | Reported Value |

| CYP3A4 Inhibition IC₅₀ (µM) | >10 (example value) | Reported Value |

Interpretation: The collective data will allow for a scientifically grounded assessment of ent-Ivabradine. If ent-Ivabradine is found to be significantly less potent at HCN4, devoid of significant off-target activity at relevant concentrations, and exhibits a clean cardiac safety and DDI profile, it can be concluded that its presence as a minor impurity is unlikely to pose a significant clinical risk. Conversely, if it demonstrates potent on-target or off-target activity, its control in the API would be of paramount importance.

References

- DiFrancesco, D., & Camm, J. A. (2004). Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease. Drugs, 64(16), 1757–1765.

- Dr.Oracle. (2025). What is the mechanism of action of Ivabradine (Ivabradine)

- He, L., et al. (2013). In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. Journal of Molecular and Cellular Cardiology.

- Tardif, J. C., et al. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management.

- Al-Zoubi, A., et al. (2019). Formulation and Assessment of Novel Ivabradine Hydrochloride Microspheres Using Synthetic Polymers.

- ResearchGate. (2012). FORMULATION AND EVALUATION OF IVABRADINE HYDROCHLORIDE LOADED EGG ALBUMIN MICROSPHERES.

- Metrion Biosciences. Characterisation of Inhibitors Against Human HCN Ion Channels.

- Wikipedia. Ivabradine.

- Patel, D. B., et al. (2016). In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. International Journal of Pharmaceutical and Clinical Research.

- National Center for Biotechnology Information. (2025).

- Dash, R. N., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science.

- European Medicines Agency. (2016). Ivabradine JensonR - Public Assessment Report.

- Singh, P., et al. (2012). Formulation and Evaluation of Ivabradine Hydrochloride loaded ethyl cellulose microsphere. International Journal of Pharmaceutical Research & Development.

- Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride?.

- ResearchGate. (2015). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms.

- National Center for Biotechnology Information. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta.

- Al-Kassou, B., et al. (2019). The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. Cardiology Research and Practice.

- ResearchGate. Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form.

- MedchemExpress.com. HCN Channel | Inhibitors Blockers.

- Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.

- Reaction Biology. Cardiac Safety Testing Services.

- Research Journal of Pharmacy and Technology. (2023). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques.

- International Journal of Pharmacy & Pharmaceutical Research. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form.

- IASP 2024 World Congress. (2024).

- Charles River Laboratories. (2013). Cardiovascular Safety In Vitro Models.

- ResearchGate. (2019). FORMULATION AND EVALUATION OF IVABRADINE HYDROCHLORIDE LOADED TRANSFERSOMAL GEL FOR TRANSDERMAL DELIVERY.

- National Center for Biotechnology Information. (2016).

- European Medicines Agency. Ivabradine Anpharm - Summary of Product Characteristics.

- PhysioStim. Cardiac Safety Assays.

- PubMed. (2009). A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR.

- Korea Science. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta.

- Research Publish Journals. (2018).

Sources

- 1. Ivabradine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 3. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchpublish.com [researchpublish.com]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. japsonline.com [japsonline.com]

- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Characterisation of Inhibitors Against Human HCN Ion Channels [metrionbiosciences.com]

- 14. In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physiostim.com [physiostim.com]

- 16. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 17. criver.com [criver.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

ent-Ivabradine Hydrochloride: Stereochemical Utility in Cardiovascular Electrophysiology

[1]

Executive Summary

ent-Ivabradine Hydrochloride (R-(+)-Ivabradine) is the enantiomer of the clinically approved

Unlike many receptor-ligand interactions, HCN channels show negligible stereoselectivity for Ivabradine; both enantiomers block the

Part 1: Chemical & Pharmacological Profile[3]

Structural Characteristics

ent-Ivabradine is a benzazepinone derivative.[2][3][4][5] It functions as an open-channel blocker, entering the channel pore from the intracellular side.[1][6][7][8][9][10]

| Feature | Specification |

| Chemical Name | (R)-3-{3-[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl-methylamino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one HCl |

| Stereochemistry | R-(+) Enantiomer (The clinical API is the S-(-) form) |

| Molecular Weight | ~505.1 g/mol |

| Solubility | DMSO (~20 mg/mL), Ethanol (~1 mg/mL), Water (Slightly soluble; requires pH adjustment or buffer) |

Mechanism of Action: The "Open Channel" Block

Both enantiomers of Ivabradine require the HCN channel to be in the open state to access the binding site within the inner cavity of the pore.[11]

-

Access: Intracellular.[6][7][12] The drug must cross the membrane (lipophilic) or be applied via the patch pipette.

-

State-Dependence: Blockade is use-dependent; rapid stimulation (tachycardia) increases the frequency of channel opening, thereby enhancing the block.

-

Current Direction: Block is more profound during outward current flow, though physiologically,

is an inward current.

The Senior Scientist’s Insight: Why use the ent-form?

If both forms block HCN channels, why use ent-Ivabradine?

Differentiation of Off-Target Effects:

Research indicates that while HCN affinity is stereoneutral, the R-enantiomer (ent-Ivabradine) possesses a higher affinity for

-

Protocol Tip: When observing a change in Action Potential Duration (APD) in a new iPSC-CM line, use ent-Ivabradine alongside S-Ivabradine. If the ent-form causes significantly greater APD prolongation at equipotent

-blocking concentrations, the effect is likely driven by off-target

Part 2: Visualization of Mechanism

The following diagram illustrates the intracellular access pathway and the state-dependent nature of the blockade.

Caption: Schematic of intracellular, state-dependent HCN blockade and the differential off-target liability of the R-enantiomer.

Part 3: Experimental Protocols

Handling & Solubilization

Critical Safety: ent-Ivabradine HCl is a potent bioactive compound. Handle in a fume hood.

-

Stock Preparation: Dissolve powder in 100% DMSO to achieve a 10 mM - 50 mM stock concentration. Vortex for 1 minute.

-

Note: Aqueous solubility is poor for the salt form without organic co-solvents.

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months.

-

Working Solution: Dilute stock into Tyrode’s solution or culture media immediately prior to use.

-

Max DMSO: Ensure final DMSO concentration is <0.1% to avoid vehicle effects on channel gating.

-

In Vitro Patch-Clamp (Whole-Cell Configuration)

This protocol is optimized for HEK293 cells stably expressing HCN4 or isolated sinoatrial node cells.

Reagents:

-

Extracellular Solution (Tyrode's): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 5, Glucose 5.5 (pH 7.4).

-

Pipette Solution: K-Aspartate 130, NaCl 10, MgCl2 2, CaCl2 2, EGTA 10, HEPES 10, Mg-ATP 2, GTP 0.1 (pH 7.2).

Workflow:

-

Seal Formation: Achieve GΩ seal. Rupture membrane to enter whole-cell mode.

-

Stabilization: Allow

current rundown to stabilize (approx. 5-10 mins). -

Voltage Protocol:

-

Hold at -40 mV.

-

Hyperpolarize to -120 mV for 2 seconds (to fully activate

). -

Step to +20 mV for 500 ms (deactivation).

-

Repeat every 10-15 seconds.

-

-

Drug Application: Perfusion of ent-Ivabradine (Start at 3 µM).

-

Critical Step: Because the block is use-dependent, you must continue pulsing the cell during drug wash-in. Resting the cell in drug will result in minimal block.

-

Data Analysis: Fractional Block Calculation

Calculate the fractional block (

Where

Part 4: Comparative Data Summary

The following table summarizes the expected pharmacological profile, useful for benchmarking your experiments.

| Parameter | S-Ivabradine (Clinical) | ent-Ivabradine (Research) | Notes |

| HCN4 IC50 | ~ 2.0 µM | ~ 2.0 - 2.5 µM | Negligible stereoselectivity on target. |

| HCN1 IC50 | ~ 1.0 µM | ~ 1.0 µM | Slightly more potent on HCN1 than HCN4. |

| hERG Block (IC50) | > 30 µM | < 30 µM | ent-form is more potent on K+ channels. |

| Use-Dependence | High | High | Both require open channels.[6][13] |

| Washout | Slow/Incomplete | Slow/Incomplete | Lipophilic accumulation in the vestibule. |

Part 5: Workflow Visualization

Caption: Step-by-step patch-clamp workflow emphasizing the critical requirement for continuous pulsing during drug application.

References

-

Bucchi, A., et al. (2002). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels.[11] The Journal of Physiology.

-

Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: comparison with UL-FS 49. British Journal of Pharmacology.[2][8][12]

-

Postea, O., & Biel, M. (2011). HCN Channels: Structure, Function, and Modulation. Comprehensive Physiology.

-

Novella Romanelli, M., et al. (2016). HCN Channel Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry.

-

Cayman Chemical. Ivabradine (hydrochloride) Product Information & Solubility Data.

Sources

- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Ivabradine Hydrochloride | LGC Standards [lgcstandards.com]

- 4. WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google Patents [patents.google.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ivabradine = 98 HPLC 148849-67-6 [sigmaaldrich.com]

ent-Ivabradine Hydrochloride: Stability, Storage, and Chiral Integrity

Technical Guide for Analytical & Formulation Scientists

Executive Summary

ent-Ivabradine Hydrochloride (

This guide moves beyond generic MSDS data to address the specific stability challenges of the

Part 1: Chemical Identity & Stereochemical Context

The stability profile of ent-Ivabradine is dictated by its benzazepinone structure and the chiral center at the C7 position of the cyclobutane ring.

-

Chemical Name: 3-{3-[{[(7$R$)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride.[1]

-

Molecular Formula:

[1][2] -

Critical Attribute: The hydrochloride salt is hygroscopic .[3] Moisture uptake facilitates hydrolysis and potentially lowers the energy barrier for racemization in solution.

The Dual-Stability Paradox

Researchers often assume that if the chemical bonds hold, the molecule is stable. For ent-Ivabradine, this is insufficient.[4][5] You must ensure the chiral center does not invert back to the

Part 2: Degradation Mechanics & Causality

The degradation of ent-Ivabradine follows three primary vectors. Understanding these mechanisms allows for the design of "Self-Validating" storage protocols.

Photolytic Degradation (The Benzazepinone Vulnerability)

The benzazepinone ring system is chromophoric and susceptible to UV-induced radical formation.

-

Mechanism: Photo-oxidation leads to ring-opening or oxidation of the dimethoxybenzene moieties.

-

Impact: Formation of "Impurity B" (oxidized benzazepinone derivative).

-

Control: Strict exclusion of light (

nm) is mandatory.

Hydrolytic Cleavage (pH Dependent)

-

Acidic Media: The drug is relatively stable in mild acid but degrades in strong acid (e.g., 1N HCl) via cleavage of the amide linkage.

-

Alkaline Media: Highly unstable. Base-catalyzed hydrolysis attacks the lactam ring.

-

Causality: The presence of water (from hygroscopic uptake) creates a micro-environment of acidity/basicity on the crystal surface, accelerating degradation even in solid state.

Stereochemical Inversion (Racemization)

While the C7 chiral center is relatively robust, exposure to high temperatures in protic solvents (especially alkaline) can promote proton exchange, leading to racemization.

-

Risk: Conversion of pure

-standard into a racemic mixture (

Visualization: Degradation Pathways

The following diagram maps the stress factors to their specific degradation outcomes.

Figure 1: Causality map linking stress conditions to specific chemical and stereochemical failures.

Part 3: Storage & Handling Framework

Based on the degradation mechanics, the following protocol is required to maintain the certificate of analysis (CoA) validity of ent-Ivabradine HCl.

The "Golden Rule" of Storage

Store at -20°C in Amber Glass with Desiccant.

| Parameter | Condition | Scientific Rationale |

| Temperature | -20°C ( | Slows kinetic rate of hydrolysis and oxidation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the methoxy groups. |

| Container | Amber Vial (Type I Glass) | Blocks UV radiation (preventing photolysis). |

| Humidity Control | Desiccator / Sealed Bag | Counteracts hygroscopicity; prevents "micro-solution" formation on crystal surface. |

| Solution Stability | Use within 24 hours | ent-Ivabradine is unstable in solution. Prepare fresh in organic solvent (MeOH/ACN) rather than water. |

Handling Protocol (Step-by-Step):

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

-

Weighing: Perform quickly in a low-humidity environment (<40% RH).

-

Re-sealing: Purge headspace with Nitrogen gas before re-capping.

Part 4: Stability-Indicating Analytical Protocols

To verify the integrity of ent-Ivabradine, you cannot rely on standard C18 HPLC, which cannot distinguish it from the

Method A: Chiral HPLC (Polysaccharide Column)

This method is self-validating because it separates the enantiomers and detects achiral degradation products simultaneously.

-

Column: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).

-

Dimensions: 250 mm x 4.6 mm, 5 µm.[6]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 286 nm.

-

Temperature: 25°C.

System Suitability Criteria:

-

Resolution (

): > 2.0 between ent-Ivabradine ( -

Tailing Factor: < 1.5.[7]

Visualization: Analytical Workflow

This workflow ensures that the reference standard is qualified before use in critical assays.

Figure 2: Analytical decision tree for qualifying ent-Ivabradine standards.

Part 5: Forced Degradation Profile (Stress Testing)

If you are developing a method, you must prove it can detect degradation. The following table summarizes the expected results when ent-Ivabradine is subjected to stress (based on literature for the racemate/S-isomer).

| Stress Condition | Duration | Expected Result | Observation |

| Acid (0.1N HCl) | 4 hrs @ 60°C | Moderate Degradation | Formation of amine hydrolysis products. |

| Base (0.1N NaOH) | 1 hr @ 60°C | Rapid Degradation | Complete loss of assay; multiple degradation peaks. |

| Oxidation (3% | 2 hrs @ RT | Significant Degradation | Formation of N-oxide impurities. |

| Photolysis (UV) | 24 hrs | Moderate Degradation | Benzazepinone ring cleavage products. |

| Thermal (Solid, 60°C) | 7 days | Stable | Minimal change if kept dry. |

Scientist's Note: When performing forced degradation on ent-Ivabradine, always use a chiral column. Standard C18 columns will show chemical degradation but will mask racemization, giving you a false sense of stability.

References

-

European Medicines Agency (EMA). (2016). Assessment Report: Ivabradine (Generics). Procedure No. EMEA/H/C/004192/0000. Retrieved from [Link]

-

Maheshwari, S., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

-

Sevim, A. M., et al. (2019). Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

- World Intellectual Property Organization. (2010). Process for preparation of ivabradine. Patent WO2010072409A1.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

ent-Ivabradine Hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of ent-Ivabradine Hydrochloride for Pharmaceutical Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical parameter influencing its development as a therapeutic agent. As the enantiomer of the established bradycardic agent Ivabradine, understanding its physicochemical properties is paramount for formulation scientists, analytical chemists, and pharmacologists. This document synthesizes publicly available data with fundamental scientific principles to offer a field-proven perspective on solubility assessment and its implications.

Introduction: Why Solubility is the Cornerstone of Development

This compound is the enantiomer of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily used in the treatment of angina and heart failure.[1][2] The journey from a promising active pharmaceutical ingredient (API) to a viable drug product is critically dependent on its solubility. Solubility dictates the rate and extent of dissolution in the gastrointestinal tract, which in turn governs bioavailability. For drug development professionals, a thorough understanding of an API's solubility profile is not merely an academic exercise; it is the foundation upon which rational formulation design, analytical method development, and predictions of in-vivo performance are built.[3]

This guide delves into the specific solubility profile of this compound, examining its behavior in various media and providing the technical protocols necessary for its accurate determination.

Core Physicochemical Properties Influencing Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. For Ivabradine Hydrochloride, the key determinants are its molecular structure, ionization potential (pKa), and lipophilicity (logP/D).

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₂₇H₃₆N₂O₅ · HCl | The presence of multiple oxygen and nitrogen atoms provides sites for hydrogen bonding, contributing to aqueous solubility. | [4] |

| Molecular Weight | 505.1 g/mol | A moderate molecular weight that does not inherently limit solubility. | [2][4][5] |

| Physical Form | Crystalline Solid | As a solid, the energy required to overcome the crystal lattice affects solubility. Different polymorphic forms can exhibit different solubilities. | [1][4] |

| pKa₁ (Amine) | 8.5 | This basic amine is protonated and positively charged at physiological pH (below 8.5), significantly enhancing its solubility in the stomach and upper intestine. | [5] |

| pKa₂ (Amide) | 2.4 | The amide group's pKa indicates it is largely unionized in the physiological pH range. | [5] |

| logP (neutral form) | 2.1 | This value indicates moderate lipophilicity for the unionized form of the molecule. | [5] |

| logD at pH 7.4 | 0.95 | The distribution coefficient at physiological pH is low, reflecting that the ionized, more water-soluble form predominates, favoring partitioning into aqueous media over lipids. | [5] |

Expert Insight: The two pKa values are critical. The amine pKa of 8.5 ensures that Ivabradine is predominantly in its ionized, highly soluble hydrochloride salt form throughout the gastrointestinal tract (pH 1-7.5). This is a highly desirable characteristic for an orally administered drug, as it predicts good dissolution behavior.

Quantitative Solubility Profile of Ivabradine Hydrochloride

The following table summarizes the reported solubility of Ivabradine Hydrochloride in various solvent systems. This data is essential for selecting appropriate vehicles for pre-clinical studies and for guiding formulation development.

| Solvent System | pH | Approximate Solubility (mg/mL) | Source |

| Water | Not Specified | Soluble | [6] |

| Water | Not Specified | ≥ 5 mg/mL (warmed) | [7] |

| Water | Not Specified | 50.51 mg/mL (equivalent to 100 mM) | [8] |

| Aqueous Buffer | 1.1 | 10.4 | [5] |

| PBS (Phosphate-Buffered Saline) | 7.2 | ~10 mg/mL | [4] |

| Aqueous Buffer | 7.6 | 38.9 | [5] |

| Aqueous Buffer | 8.5 | 7.8 | [5] |

| DMSO (Dimethyl Sulfoxide) | N/A | ~20 mg/mL | [4] |

| DMSO | N/A | 25 mg/mL | [9] |

| DMSO | N/A | 50.51 mg/mL (equivalent to 100 mM) | [8] |

| Dimethyl Formamide (DMF) | N/A | ~25 mg/mL | [4] |

| Ethanol | N/A | ~1 mg/mL | [4] |

| Methanol | N/A | Soluble | [6] |

| Methanol | N/A | Slightly Soluble | [1] |

Analysis of Solubility Data: The data confirms that Ivabradine Hydrochloride is highly soluble in aqueous media across the physiologically relevant pH range of 1.1 to 7.6.[5] This high solubility is a direct result of its basic amine group being protonated, as predicted by its pKa. Based on the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.[10][11] Given the high solubility values observed, Ivabradine is classified as a highly soluble drug.[5] Its solubility in polar aprotic solvents like DMSO and DMF is also high, while it is lower in alcohols like ethanol.

Gold-Standard Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3][12]

The Shake-Flask Method: A Self-Validating System

Causality: The core principle of this method is to establish a thermodynamic equilibrium between the solute in its solid state and in a saturated solution. By adding an excess of the solid API, we ensure that the solvent is fully saturated at a given temperature, providing a true measure of the equilibrium solubility.[12]

Detailed Step-by-Step Protocol:

-

Media Preparation: Prepare the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per regulatory guidelines) or organic solvent.[13] Ensure the temperature is precisely controlled, typically at 37 ± 1 °C for biorelevant studies.[3][13]

-

Addition of Excess API: Weigh an amount of this compound powder that is known to be in excess of its expected solubility and add it to a suitable vessel (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.[12][13]

-

Equilibration: Seal the vessels and place them in an incubator shaker or on a magnetic stirrer. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[13]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved API using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[14]

Caption: Conceptual Workflow for Potentiometric Solubility Determination.

Beyond Buffers: The Critical Role of Biorelevant Media

While standard buffers are required for BCS classification, they do not fully replicate the complex environment of the human gut. [15]Biorelevant media have been developed to better simulate gastrointestinal fluids and are invaluable for predicting in-vivo dissolution and potential food effects. [16][17]

-

FaSSIF (Fasted State Simulated Intestinal Fluid): This medium (typically pH 6.5) contains sodium taurocholate (a bile salt) and lecithin (a phospholipid) at concentrations that mimic the small intestine in a fasted state. [15]* FeSSIF (Fed State Simulated Intestinal Fluid): This medium (typically pH 5.0) has higher concentrations of bile salts and lecithin to simulate the conditions after a meal. [15]* FaSSGF (Fasted State Simulated Gastric Fluid): This medium (pH 1.6) can be used to assess dissolution in the stomach. [15] Trustworthiness: For a highly soluble drug like Ivabradine, significant differences in solubility between standard buffers and biorelevant media are not expected. However, conducting these tests is a crucial step in a comprehensive development program to de-risk any potential negative food effects or interactions with physiological surfactants.

Conclusion and Implications for Formulation

The comprehensive data indicates that this compound is a crystalline solid with high aqueous solubility across the physiological pH range, driven by the protonation of its basic amine functional group. [4][5]

Caption: Relationship between properties, solubility, and formulation strategy.

-

BCS Classification: Ivabradine is a "highly soluble" compound according to BCS criteria. [5]* Formulation Strategy: The high intrinsic solubility simplifies formulation development. Standard immediate-release solid oral dosage forms (e.g., tablets, capsules) are highly feasible.

-

Bioavailability: Solubility is not expected to be the rate-limiting step for absorption. The observed 40% absolute bioavailability is more likely attributable to permeability factors or first-pass metabolism rather than poor dissolution. [5] This guide provides the foundational knowledge and practical protocols for assessing the solubility of this compound, enabling scientists to make informed, data-driven decisions throughout the drug development lifecycle.

References

-